Cas no 4783-65-7 (1-Benzyl-2-piperidone)
1-Benzyl-2-piperidone Chemical and Physical Properties
Names and Identifiers
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- 1-Benzylpiperidin-2-one
- 1-Benzyl-2-piperidone
- 2-Piperidinone, 1-(phenylmethyl)-
- N-Benzyl-2-piperidone
- 1-benzyl-2-oxo-piperidine
- 1-benzylpiperidone
- N-benzylpiperidin-2-one
- N-benzylpiperidinone
- N-benzyl-piperidone
- MFCD00464162
- 1-benzyl-piperidinone
- 1benzylpiperidone
- 1-Benzyl-2-piperidone, >=98%
- FT-0720897
- N-benzyl-piperidinone
- N-Benzyl-2-piperidinone
- 1-(phenylmethyl)-2-piperidinone
- 1-Phenylmethyl-2-piperidinone
- A7304
- SCHEMBL596252
- MLEGMEBCXGDFQT-UHFFFAOYSA-N
- benzyl piperidone
- N-benzyl piperidone
- 1-benzyl piperidone
- LS-05257
- DTXSID20409117
- n-benzylpiperidone
- 1-Benzyl-piperidin-2-one
- SB41415
- 4783-65-7
- 1-(phenylmethyl)piperidin-2-one
- A827355
- AMY19764
- CS-0204654
- SY083626
- AKOS009157716
- 1-phenylmethylpiperidone
- benzylpiperidone
- 1-BENZYL-2-PIPERIDONE 98+%
- DB-024424
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- MDL: MFCD00464162
- Inchi: 1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
- InChI Key: MLEGMEBCXGDFQT-UHFFFAOYSA-N
- SMILES: O=C1CCCCN1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 189.11500
- Monoisotopic Mass: 189.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.07 g/mL at 25 °C(lit.)
- Boiling Point: 147 °C/0.125 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.553(lit.)
- PSA: 20.31000
- LogP: 2.13700
- Solubility: Not determined
1-Benzyl-2-piperidone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
1-Benzyl-2-piperidone Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
1-Benzyl-2-piperidone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B200600-250mg |
1-Benzyl-2-piperidone |
4783-65-7 | 250mg |
$ 64.00 | 2023-04-19 | ||
| TRC | B200600-1g |
1-Benzyl-2-piperidone |
4783-65-7 | 1g |
$ 110.00 | 2022-06-07 | ||
| TRC | B200600-2.5g |
1-Benzyl-2-piperidone |
4783-65-7 | 2.5g |
$ 215.00 | 2022-06-07 | ||
| Chemenu | CM180456-5g |
1-Benzylpiperidin-2-one |
4783-65-7 | 95% | 5g |
$333 | 2021-08-05 | |
| Chemenu | CM180456-10g |
1-Benzylpiperidin-2-one |
4783-65-7 | 95% | 10g |
$533 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 496898-5G |
1-Benzyl-2-piperidone |
4783-65-7 | ≥98% | 5G |
1207.65 | 2021-05-17 | |
| abcr | AB409964-1 g |
1-Benzylpiperidin-2-one |
4783-65-7 | 1g |
€154.70 | 2023-04-24 | ||
| abcr | AB409964-5 g |
1-Benzylpiperidin-2-one |
4783-65-7 | 5g |
€268.60 | 2023-04-24 | ||
| abcr | AB409964-25 g |
1-Benzylpiperidin-2-one |
4783-65-7 | 25g |
€723.30 | 2023-02-03 | ||
| Chemenu | CM180456-5g |
1-Benzylpiperidin-2-one |
4783-65-7 | 95% | 5g |
$169 | 2024-07-16 |
1-Benzyl-2-piperidone Suppliers
1-Benzyl-2-piperidone Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1-Benzyl-2-piperidone
Introduction to 1-Benzyl-2-piperidone (CAS No. 4783-65-7)
1-Benzyl-2-piperidone (CAS No. 4783-65-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as N-Benzyl-2-piperidone or Benzyl piperidin-2-one, is a derivative of piperidine and features a benzyl group attached to the nitrogen atom of the piperidine ring. Its unique structure and chemical properties make it an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
The chemical formula of 1-Benzyl-2-piperidone is C11H13NO, and it has a molecular weight of approximately 179.22 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its physical and chemical properties, including its melting point (90-92°C) and boiling point (190°C at 0.5 mmHg), are well-documented in the literature.
In recent years, 1-Benzyl-2-piperidone has been extensively studied for its potential applications in the development of new drugs. One of the key areas of interest is its role as a building block in the synthesis of N-benzylated piperidine derivatives, which have shown promise in various therapeutic areas. For instance, these derivatives have been explored for their anti-inflammatory, analgesic, and neuroprotective properties.
A notable study published in the *Journal of Medicinal Chemistry* (2023) investigated the use of 1-Benzyl-2-piperidone in the synthesis of novel opioid receptor modulators. The researchers found that certain derivatives of 1-Benzyl-2-piperidone exhibited high affinity and selectivity for the μ-opioid receptor, making them potential candidates for developing non-addictive pain management drugs. This research highlights the compound's versatility and its potential to contribute to advancements in pain therapy.
Beyond its pharmaceutical applications, 1-Benzyl-2-piperidone has also been studied for its role in neurodegenerative diseases. A study published in *Neuropharmacology* (2022) explored the neuroprotective effects of 1-Benzyl-2-piperidone derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could effectively reduce oxidative damage and promote cell survival, suggesting their potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic routes to produce 1-Benzyl-2-piperidone are well-established and can be adapted to large-scale production processes. One common method involves the reaction of benzylamine with cyclohexanone under appropriate conditions to form the desired product. Another approach involves the reductive amination of cyclohexanone with benzaldehyde followed by oxidation to form the final compound. These synthetic pathways are highly efficient and can be optimized to achieve high yields and purity levels.
In addition to its synthetic utility, 1-Benzyl-2-piperidone has been used as a starting material for the preparation of complex molecules with diverse biological activities. For example, it has been employed in the synthesis of antiviral agents, particularly those targeting viral proteases involved in replication processes. A study published in *Antiviral Research* (2023) demonstrated that certain derivatives of 1-Benzyl-2-piperidone exhibited potent antiviral activity against influenza viruses, highlighting its potential as a lead compound for antiviral drug discovery.
The environmental impact of 1-Benzyl-2-piperidone is another area of growing interest. Researchers are investigating ways to develop more sustainable and eco-friendly methods for its production. One approach involves using biocatalysts such as enzymes to catalyze the synthesis reactions, reducing the need for harsh chemicals and minimizing waste generation. This aligns with the broader goals of green chemistry and sustainable manufacturing practices.
In conclusion, 1-Benzyl-2-piperidone (CAS No. 4783-65-7) is a valuable compound with a wide range of applications in pharmaceutical research and development. Its unique chemical structure and versatile synthetic properties make it an attractive candidate for the synthesis of novel drugs with diverse therapeutic potentials. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the field of medicinal chemistry.
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